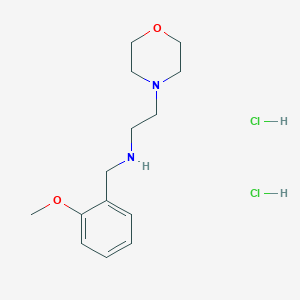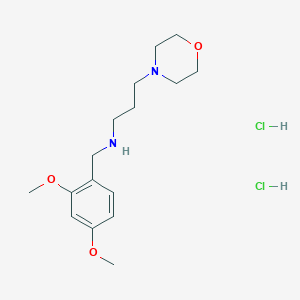
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at both serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. This mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have low toxicity and good bioavailability. One limitation of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its partial agonist activity, which may limit its therapeutic efficacy compared to full agonists.
Future Directions
Future research on N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It could also investigate the effects of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could explore the development of more potent and selective partial agonists for serotonin and dopamine receptors.
Synthesis Methods
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized through a multistep process starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form N-(2-methoxybenzyl)-2-bromoacetamide. The bromine atom is then replaced with a morpholine ring through a substitution reaction with morpholine. The resulting compound is then reduced with hydrogen gas using a palladium catalyst to yield N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride dihydrochloride.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been found to have affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXRRRYXUOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5494753.png)
![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)